N-[(4-ethylphenyl)methyl]-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Description
N-[(4-ethylphenyl)methyl]-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H29N3O4S2 and its molecular weight is 499.64. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of targets, including dopamine receptors .
Mode of Action
It’s known that piperazine derivatives can act as antagonists at their target sites . As an antagonist, the compound would bind to its target receptor and block its activation, preventing the receptor’s normal effect.
Biochemical Pathways
Given the potential interaction with dopamine receptors, it’s likely that dopamine signaling pathways could be affected .
Pharmacokinetics
It’s known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
As a potential dopamine receptor antagonist, it could reduce dopamine signaling, which could have various effects depending on the specific dopamine pathway involved .
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S2/c1-3-19-7-9-20(10-8-19)18-26-25(29)24-23(11-16-33-24)34(30,31)28-14-12-27(13-15-28)21-5-4-6-22(17-21)32-2/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAQMHGCKGVTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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